2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile
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Overview
Description
2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzonitrile group substituted with four chlorine atoms and an aminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile typically involves the reaction of 3,4,5,6-tetrachlorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The raw materials are carefully selected, and the process parameters are rigorously controlled to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Aminoethyl)amino]-ethanol
- Tris(2-aminoethyl)amine
- N,N,N-trimethyltren
Uniqueness
Compared to similar compounds, 2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile is unique due to the presence of multiple chlorine atoms and a benzonitrile group. These structural features confer distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
61965-80-8 |
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Molecular Formula |
C9H7Cl4N3 |
Molecular Weight |
299.0 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-3,4,5,6-tetrachlorobenzonitrile |
InChI |
InChI=1S/C9H7Cl4N3/c10-5-4(3-15)9(16-2-1-14)8(13)7(12)6(5)11/h16H,1-2,14H2 |
InChI Key |
OOPJLXLLTXJPBS-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N)N |
Origin of Product |
United States |
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